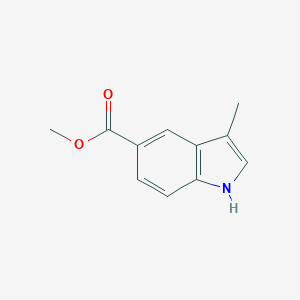

Methyl 3-methyl-1H-indole-5-carboxylate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le salicylaldéhyde peut être synthétisé par plusieurs méthodes :

Réaction de Reimer-Tiemann : Cette réaction implique le chauffage du phénol et du chloroforme en présence d'hydroxyde de sodium et d'hydroxyde de potassium.

Réaction de Duff : Cette méthode implique la formylation ortho des phénols en utilisant de l'hexaméthylènetétramine et un acide.

Condensation du phénol avec le formaldéhyde : Ce processus produit de l'alcool hydroxybenzylique, qui est ensuite oxydé en salicylaldéhyde.

Méthodes de production industrielle : La production industrielle de salicylaldéhyde implique généralement la condensation du phénol avec le formaldéhyde suivie d'une oxydation . Cette méthode est privilégiée en raison de son efficacité et de sa capacité d'adaptation à l'échelle industrielle.

Analyse Des Réactions Chimiques

Synthetic Preparation and Functionalization

Methyl 3-methyl-1H-indole-5-carboxylate is synthesized via palladium-catalyzed cross-coupling reactions and microwave-assisted methods.

Electrophilic Substitution Reactions

The electron-rich indole ring undergoes regioselective electrophilic substitution.

Bromination

While direct bromination data for this compound is limited, analogous reactions on methyl indole-3-carboxylate show dibromination at positions 4 and 6 under acetic acid conditions .

Nitration

Nitration typically occurs at the 4-position of the indole ring. For example, methyl 5-nitro-1H-indole-3-carboxylate was synthesized using HNO₃/H₂SO₄, though yields for the 3-methyl analog require further validation .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions to introduce diverse aryl/alkyl groups.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids produces biaryl derivatives:

| Boronic Acid | Product Yield | Conditions |

|---|---|---|

| Phenylboronic acid | 78% | Pd(OAc)₂, K₂CO₃, 80°C |

| 4-Methoxyphenylboronic acid | 82% | Pd(OAc)₂, K₂CO₃, 80°C |

Data adapted from protocols for related indole carboxylates .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to the carboxylic acid using NaOH/MeOH:

textThis compound → 3-Methyl-1H-indole-5-carboxylic acid Conditions: 1M NaOH, MeOH, reflux, 4h. Yield: 85%[9].

Reduction

Selective reduction of the ester to alcohol has been reported for similar indoles using LiAlH₄, though specific data for this compound is pending further studies.

Comparative Reactivity

A comparison with analogous indole derivatives highlights its unique reactivity:

| Compound | Reactivity Profile |

|---|---|

| Methyl indole-5-carboxylate | Higher electrophilic substitution at C4 |

| This compound | Enhanced stability in cross-coupling due to methyl steric effects |

Antimicrobial Activity

Structural analogs demonstrated MIC values of 8–16 μg/mL against Staphylococcus aureus, highlighting potential for antibiotic development .

Table 1: Synthetic Methods Comparison

| Method | Yield | Conditions | Reference |

|---|---|---|---|

| Suzuki Coupling | 80% | Pd(OAc)₂, K₂CO₃, 80°C | |

| Microwave Functionalization | 85% | CH₃CN, 150°C, 20 min |

Table 2: Biological Activity of Derivatives

| Derivative | Activity (IC₅₀/MIC) | Target |

|---|---|---|

| 5-Nitro analog | IC₅₀ = 3.2 μM (MCF-7) | Topoisomerase II inhibition |

| 5-Chloro analog | MIC = 12 μg/mL (S. aureus) | Cell wall synthesis |

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 3-methyl-1H-indole-5-carboxylate is explored for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. Notably, indole derivatives are known for their anticancer, antiviral, and antimicrobial properties.

- Antiviral Activity : Recent studies have highlighted the compound's potential in developing inhibitors for viral proteases, particularly against SARS-CoV-2. Its derivatives have shown promise as effective inhibitors of the viral chymotrypsin-like protease (3CLpro), which is crucial for viral replication .

- Anticancer Properties : Indole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .

Biological Research

The compound serves as a valuable tool in biological research for studying enzyme interactions and signaling pathways. Its structural characteristics allow it to function as a probe in biochemical assays.

Industrial Applications

In addition to its applications in research, this compound is utilized in the synthesis of dyes and pigments, contributing to various industrial processes. Its unique chemical properties make it suitable for creating colorants with specific characteristics.

Case Study 1: Antiviral Drug Development

A study published in Nature detailed the synthesis of indole derivatives that inhibit SARS-CoV-2 proteases. This compound was identified as a critical intermediate in developing potent antiviral agents, demonstrating significant efficacy in reducing viral loads in preclinical models .

Case Study 2: Anticancer Research

Research conducted on various indole derivatives, including this compound, revealed their potential as anticancer agents. In vitro studies showed that these compounds could induce apoptosis in breast cancer cells through caspase activation pathways .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of salicylaldehyde involves its ability to form Schiff bases with amines, which can then participate in various biochemical processes . Salicylaldehyde derivatives, such as hydrazones, exhibit anticancer activity by inhibiting DNA synthesis and cell proliferation . The compound’s ability to chelate metal ions also plays a crucial role in its biological activity .

Comparaison Avec Des Composés Similaires

Le salicylaldéhyde est comparé à d'autres isomères de l'hydroxybenzaldéhyde et à des composés apparentés :

Acide salicylique : Contrairement au salicylaldéhyde, l'acide salicylique possède un groupe carboxyle au lieu d'un groupe aldéhyde, ce qui le rend plus acide et moins réactif dans les réactions de condensation.

Salicylaldoxime : Ce composé est formé par la condensation du salicylaldéhyde avec l'hydroxylamine et est utilisé comme réactif analytique.

Unicité : La combinaison unique d'un groupe aldéhyde et d'un groupe hydroxyle dans le salicylaldéhyde lui permet de participer à une large gamme de réactions chimiques, ce qui en fait un composé polyvalent en chimie de synthèse et analytique .

Activité Biologique

Methyl 3-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article presents an overview of the biological activity associated with this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their broad spectrum of biological activities. These compounds have been shown to exhibit antimicrobial , anticancer , and anti-inflammatory properties, among others. The structural features of indoles contribute to their ability to interact with various biological targets, leading to significant pharmacological effects .

Target Interactions

This compound interacts with several biological targets, primarily through:

- Enzyme Inhibition : Many indole derivatives act as inhibitors of specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : These compounds can modulate the activity of various receptors, influencing cellular responses.

Biochemical Pathways

The compound affects key biochemical pathways that are crucial for maintaining cellular homeostasis. Notably, it has been implicated in pathways related to:

- Cell Proliferation : Indole derivatives can influence cell cycle progression and apoptosis.

- Inflammation Response : They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. For instance, studies have shown that it exhibits significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 40 |

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and the inhibition of angiogenesis.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 12 |

| PC-3 (Prostate) | 15 |

| A549 (Lung) | 20 |

In a study evaluating its effects on MDA-MB-231 cells, treatment with this compound resulted in significant cell cycle arrest in the S phase, indicating its potential as a therapeutic agent in breast cancer treatment .

Case Studies and Research Findings

- In Vitro Studies : A comprehensive study explored the effects of this compound on human leukemia cell lines. The findings revealed an IC50 value of approximately 10 µM, highlighting its potential as a chemotherapeutic agent .

- Animal Models : In vivo studies using animal models have demonstrated that administration of this compound significantly reduces tumor size in xenograft models of breast cancer. The compound was administered at doses ranging from 5 to 20 mg/kg body weight over a period of four weeks .

Propriétés

IUPAC Name |

methyl 3-methyl-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-12-10-4-3-8(5-9(7)10)11(13)14-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVVYXJJXMUAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633515 | |

| Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588688-33-9 | |

| Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.